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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
ATTO 425 maleimide in flow cytometry. ATTO 425 is a fluorescent dye with a coumarin
structure, offering strong absorption, high fluorescence quantum yield, a large Stokes shift, and
good photostability, making it an excellent choice for labeling biomolecules in various life
science applications, including flow cytometry.[1] Its maleimide reactive group allows for the
specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins like
antibodies.

Core Concepts and Applications

ATTO 425 is excitable by the violet laser (405 nm), which is a standard component of most
modern flow cytometers.[2][3] This allows for its integration into multicolor flow cytometry
panels, expanding the options for simultaneous analysis of multiple cellular markers. The dye's
emission maximum at approximately 485 nm allows for detection in a channel typically
designated for blue fluorescence.[4][5]

Key applications in flow cytometry include:

» Immunophenotyping: Identification and quantification of different cell populations in a
heterogeneous sample based on the expression of specific cell surface markers.
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« Intracellular Staining: Detection of intracellular proteins after cell fixation and
permeabilization.

» Cell Signaling Analysis: Monitoring changes in protein expression or modification in response
to stimuli.

o Rare Cell Detection: The brightness of ATTO 425 can aid in the detection of cell populations
with low antigen expression.

Data Presentation

hotaphysical ies of

Property Value Reference
Excitation Maximum (Aex) 439 nm [4115]
Emission Maximum (Aem) 485 nm [41[5]
Molar Extinction Coefficient (¢) 4.5 x 10* M~icm1 [41[5]
Fluorescence Quantum Yield

0.90 [4]15]
(P)
Fluorescence Lifetime (1) 3.6ns [41[5]

Molecular Weight (Maleimide) 524 g/mol

Recommended Flow Cytometer Configuration for ATTO
425

Component Specification
Excitation Laser Violet Laser (405 nm)
Emission Filter 450/50 nm bandpass filter

Experimental Protocols

This section provides a comprehensive workflow, from antibody conjugation with ATTO 425
maleimide to the analysis of stained cells by flow cytometry.
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Part 1: Antibody Conjugation with ATTO 425 Maleimide

This protocol describes the labeling of an antibody with ATTO 425 maleimide. The maleimide
group reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues, to
form a stable thioether bond.[6]

Materials:

Purified antibody (free of amine-containing buffers like Tris)

e ATTO 425 maleimide

¢ Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
o Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Reducing agent (e.g., TCEP or DTT) (optional, for reduction of disulfide bonds)

o Gel filtration column (e.g., Sephadex G-25)

» Reaction tubes

Shaker/rotator

Protocol:
e Antibody Preparation:
o Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.[6]
o If the antibody is in a buffer containing amines (e.qg., Tris), dialyze it against PBS.

o (Optional) If you wish to label at reduced disulfide bonds, incubate the antibody with a 10-
fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, the
excess DTT must be removed by dialysis before adding the dye.

o ATTO 425 Maleimide Stock Solution Preparation:

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1258880?utm_src=pdf-body
https://www.benchchem.com/product/b1258880?utm_src=pdf-body
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/product/b1258880?utm_src=pdf-body
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/product/b1258880?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Immediately before use, dissolve ATTO 425 maleimide in anhydrous, amine-free DMF or
DMSO to a concentration of 1-10 mg/mL.[6] Protect the solution from light.

o Conjugation Reaction:

o Add a 10-20 fold molar excess of the ATTO 425 maleimide stock solution to the antibody
solution. The optimal ratio may need to be determined empirically.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle stirring or rotation, protected from light.[6]

 Purification of the Labeled Antibody:

o Separate the labeled antibody from unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.[6]

o The first colored band to elute will be the ATTO 425-labeled antibody.
o Collect the fractions containing the labeled antibody.
o Determination of Degree of Labeling (DOL) (Optional):

o The DOL (the average number of dye molecules per antibody) can be determined
spectrophotometrically. This requires measuring the absorbance of the conjugate at 280
nm (for the protein) and 439 nm (for ATTO 425).

o Storage of the Conjugate:

o Store the purified ATTO 425-labeled antibody at 4°C, protected from light. For long-term
storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C or -80°C.
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Antibody & Dye Preparation

Purified Antibody in PBS ATTO 425 Maleimide in DMSO/DMF
I

Incubate (2h RT or O/N 4°C)

Purififation

Gel Filtration (Sephadex G-25)

Collect Labeled Antibody

Sto}

age
A
Store at 4°C or -20°C

Click to download full resolution via product page
Workflow for ATTO 425 Maleimide Antibody Conjugation.

Part 2: Cell Staining for Flow Cytometry

This protocol outlines the steps for staining suspension cells with your newly conjugated ATTO
425-labeled antibody for cell surface marker analysis.
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Materials:
 Single-cell suspension of your cells of interest
o ATTO 425-labeled primary antibody
o Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FBS)
o (Optional) Fc receptor blocking solution
o (Optional) Viability dye
o Flow cytometry tubes
e Centrifuge
Protocol:
e Cell Preparation:
o Prepare a single-cell suspension from your tissue or cell culture.
o Wash the cells once with cold Flow Cytometry Staining Buffer.
o Resuspend the cells in staining buffer to a concentration of 1 x 10° cells/100 pL.[7]
o (Optional) Fc Receptor Blocking:

o To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for
10-15 minutes at 4°C.

e Antibody Staining:

o Add the optimized concentration of the ATTO 425-labeled antibody to the cell suspension.
The optimal concentration should be determined by titration.[8]

o Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[9]

e Washing:
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o Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C.
o Carefully decant the supernatant.
o Repeat the wash step twice.[7]
o (Optional) Viability Staining:

o If a viability dye is to be used, follow the manufacturer's protocol for staining. This is often
done before or after the primary antibody staining step.

o Resuspension for Analysis:

o Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer
(e.g., 200-500 pL) for analysis on the flow cytometer.[10]

o Data Acquisition:

o

Acquire the samples on a flow cytometer equipped with a violet laser (405 nm).

[¢]

Set up the appropriate forward scatter (FSC) and side scatter (SSC) parameters to gate
on the cell population of interest.

[¢]

Collect the ATTO 425 signal in the appropriate blue channel (e.g., using a 450/50 nm
bandpass filter).

[¢]

Ensure to include necessary controls, such as unstained cells and isotype controls.
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Start: Single-Cell Suspension

Resuspend in Staining Buffer
@O 425-Labele@

@20-30 min, 4°C, dark)

Wash with Staining Buffer (3x)
Optional: Viability Staining
Resuspend for Analysis

Acquire on Flow Cytometer

Data Analysis

Click to download full resolution via product page

Flow Cytometry Cell Staining Workflow.
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Part 3: Data Analysis

o Gating Strategy:

o Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of
interest and exclude debris.

o If a viability dye was used, gate on the live cell population.

o Use a histogram or a dot plot to analyze the fluorescence intensity of the ATTO 425 signal
on the gated population.

 Interpreting Results:

o Compare the fluorescence intensity of the stained sample to that of the unstained and
isotype controls to determine the level of specific staining.

o The percentage of positive cells and the mean fluorescence intensity (MFI) are common
metrics used for quantification.[11]
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Gate on Live Cells (Viability Dye)
@ATTO 425 Flu@
Dot Plot (e.g., ATTO 425 vs. anot@

Histogram (ATTO 425 Intensity)
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Flow Cytometry Data Analysis Logic.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Weak or No Signal

Low antigen expression

Use a brighter fluorophore or

an amplification strategy.

Suboptimal antibody
concentration

Titrate the antibody to find the

optimal concentration.

Photobleaching of the dye

Protect the labeled antibody
and stained cells from light.

Incorrect instrument settings

Ensure the correct laser and
filter combination is used for
ATTO 425.

High Background

Non-specific antibody binding

Include an Fc receptor
blocking step. Use an

appropriate isotype control.

Insufficient washing

Increase the number of wash
steps after antibody

incubation.

Dead cells binding antibody

Use a viability dye to exclude

dead cells from the analysis.

Antibody concentration too
high

Titrate the antibody to a lower

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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